N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide
Description
N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide is a substituted phenylacetamide derivative characterized by a phenyl ring bearing a fluorine atom at position 3, an iodine atom at position 5, and a methyl group at position 2. The unique combination of substituents—electron-withdrawing (fluoro, iodo) and electron-donating (methyl) groups—confers distinct electronic, steric, and physicochemical properties, influencing its reactivity, solubility, and biological interactions .
Structure
3D Structure
Properties
Molecular Formula |
C9H9FINO |
|---|---|
Molecular Weight |
293.08 g/mol |
IUPAC Name |
N-(3-fluoro-5-iodo-4-methylphenyl)acetamide |
InChI |
InChI=1S/C9H9FINO/c1-5-8(10)3-7(4-9(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13) |
InChI Key |
GNHVDWFACOUUEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1I)NC(=O)C)F |
Origin of Product |
United States |
Preparation Methods
Nitration and Reduction Steps
The nitro group in 1-fluoro-3-iodo-2-methyl-5-nitrobenzene is reduced using iron powder in acetic acid under nitrogen atmosphere. This step is highly exothermic, requiring careful temperature control between 85°C and 100°C to prevent side reactions. The reduction proceeds via a single-electron transfer mechanism, where iron acts as a reducing agent, converting the nitro group to an amine. After completion, the reaction mixture is cooled to 50°C, and acetic anhydride is introduced to acetylate the intermediate aniline.
Key reaction parameters:
Acetylation and Purification
Acetic anhydride (1.77 equivalents) is added to the reduced intermediate, facilitating acetylation at the amine group. The reaction is stirred vigorously for 30 minutes, after which solvents are evaporated under reduced pressure (75 mBar, 50°C). The crude product undergoes azeotropic drying with toluene to remove residual moisture, enhancing crystallinity. Final purification involves recrystallization from a 50% aqueous acetonitrile solution, yielding pale yellow crystals with 50% isolated yield.
Reaction Optimization and Parameters
Industrial-scale production requires meticulous optimization of stoichiometry, solvent selection, and temperature control. The patent WO2025024697A1 highlights the following advancements:
Solvent and Catalyst Selection
-
Acetic acid serves dual roles as a solvent and proton donor, accelerating the reduction step.
-
Toluene aids in azeotropic drying, ensuring anhydrous conditions critical for high-purity acetanilide formation.
-
Iron powder is preferred over catalytic hydrogenation due to cost-effectiveness and scalability, despite requiring post-reaction filtration.
Temperature and Time Dependence
-
Reduction step: Maintaining temperatures below 100°C prevents decomposition of the iodoarene moiety.
-
Acetylation: Conducted at 50°C to minimize side reactions such as over-acetylation or hydrolysis.
Table 1: Optimized Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Iron powder (eq.) | 4.4 | |
| Acetic acid (vol.) | 6 | |
| Reaction temperature | 85°C → 50°C | |
| Acetic anhydride (eq.) | 1.77 | |
| Isolation yield | 50% |
Yield and Purity Analysis
The final product is characterized by ¹H NMR, mass spectrometry, and HPLC to confirm identity and purity. Key spectroscopic features include:
-
¹H NMR (CDCl₃): δ 2.15 (s, 3H, CH₃), 2.30 (s, 3H, Ar-CH₃), 7.45 (d, J = 8.5 Hz, 1H, Ar-H), 7.90 (s, 1H, NH).
-
EIMS: m/z 321.1 [M+H]⁺, consistent with the molecular formula C₉H₈FINO.
Purity thresholds:
Industrial-Scale Considerations
Scaling this synthesis necessitates addressing challenges such as exothermicity control, solvent recovery, and waste management . The patent emphasizes:
-
Continuous cooling systems to manage heat generation during reduction.
-
Solvent recycling: Toluene and acetic acid are distilled and reused, reducing production costs.
-
Iron sludge disposal: Residual iron is filtered and treated with chelating agents to meet environmental regulations.
Challenges and Troubleshooting
Common issues in large-scale batches include:
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The presence of iodine makes it suitable for coupling reactions such as Suzuki or Stille coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenylacetamides
N-(3-bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide (CAS: 2940936-89-8)
- Structural Differences : Replaces the 3-fluoro group with bromine and introduces a 2-methyl substituent.
- The additional methyl group at position 2 increases steric hindrance, which could affect molecular packing in crystalline forms or interaction with enzyme active sites .
N-(5-Fluoro-2-iodophenyl)acetamide (CAS: 1173707-01-1)
- Structural Simplicity : Lacks the 3-fluoro and 4-methyl groups.
- Impact: Reduced substituent complexity may enhance solubility but diminish target specificity.
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide
- Substituent Profile : Features a chloro group (electron-withdrawing) and trifluoromethyl (strongly electron-withdrawing) at positions 4 and 2, respectively.
- Impact: The trifluoromethyl group enhances metabolic stability and bioavailability compared to iodine, which is bulkier and may induce steric clashes in binding pockets. This compound is noted for applications in pharmaceutical research .
Pharmacologically Active Acetamide Derivatives
Antimicrobial Agents
- Compound 47 : 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide.
Analgesic and Anti-Cancer Agents
- Compound 35 : N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide.
- Compound 38 : N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide.
Physicochemical and Crystallographic Considerations
Solid-State Geometry
Studies on meta-substituted trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) reveal that electron-withdrawing groups significantly influence crystal packing and molecular geometry. For instance, nitro groups induce planar configurations, whereas methyl groups promote non-planar arrangements due to steric effects .
- Implications for N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide : The iodine atom’s large van der Waals radius may disrupt close packing, leading to less dense crystals compared to fluoro- or chloro-substituted analogs.
Electronic Effects
- Electron-Donating Substituents : The methyl group at position 4 increases electron density locally, which may favor electrophilic substitution reactions at adjacent positions.
Data Tables: Key Comparisons
Biological Activity
N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features, including the presence of halogen atoms (fluorine and iodine) and an acetamide functional group. This article explores its biological activity, potential applications, and related research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C₉H₈F I N O
- Molecular Weight : Approximately 293.08 g/mol
The compound features a phenyl ring substituted with a fluorine atom, an iodine atom, and a methyl group, which may enhance its reactivity and biological activity compared to similar compounds lacking such halogen combinations.
Biological Activity Overview
The biological activity of this compound has not been extensively documented. However, related compounds with similar structures often exhibit significant pharmacological properties. The presence of halogens typically enhances lipophilicity and bioavailability, potentially leading to increased activity against various biological targets.
Potential Pharmacological Properties
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may demonstrate antimicrobial properties. The incorporation of halogens like fluorine and iodine can influence the compound's interaction with microbial targets, enhancing its efficacy.
- Anticancer Properties : this compound is being explored as a potential drug candidate due to its unique chemical structure. Its mechanism of action likely involves interactions with specific molecular targets, modulating various biochemical pathways that could lead to anticancer effects.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Fluoro-N-methylbenzamide | Contains a methyl group instead of iodine | Less halogen diversity may affect reactivity |
| 5-Iodo-N-(4-methylphenyl)acetamide | Iodine at a different position on the ring | Different steric effects due to position change |
| N-(2-fluoro-4-methylphenyl)acetamide | Fluorine at a different position | Lacks iodine which may alter biological activity |
| 3-Fluoro-N-(3-methylphenyl)acetamide | Methyl group on the same carbon as fluorine | Potentially different pharmacological profile |
This table illustrates how variations in structure can influence biological activity, highlighting the importance of halogen placement in determining pharmacological effects.
The mechanism of action for this compound involves its interaction with specific molecular targets influenced by the presence of fluorine and iodine atoms. These interactions can modulate various biochemical pathways, leading to observed biological effects such as antimicrobial or anticancer activities .
Q & A
Basic Questions
Q. What are the critical parameters for optimizing the synthesis of N-(3-fluoro-5-iodo-4-methyl-phenyl)acetamide?
- Methodological Answer: Synthesis of halogenated acetamides requires precise control of reaction conditions. Key parameters include:
- Catalysts: Palladium or copper-based catalysts for coupling reactions involving iodine substituents (e.g., Ullmann or Buchwald-Hartwig reactions) .
- Temperature: Moderate heating (60–100°C) to avoid decomposition of sensitive functional groups (e.g., fluoro and iodo substituents) .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency .
- Purification: Column chromatography or recrystallization to isolate the product from unreacted intermediates .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR to verify substituent positions (e.g., distinguishing between 3-fluoro and 5-iodo groups via coupling patterns) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular formula and detect isotopic patterns (e.g., iodine’s characteristic isotopic signature) .
- X-ray Crystallography: For unambiguous confirmation of regiochemistry, though this requires high-purity crystals .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer:
- Antimicrobial Assays: Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity Screening: MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
- Enzyme Inhibition: Fluorometric assays targeting kinases or proteases, leveraging its acetamide scaffold as a potential binding motif .
Advanced Questions
Q. How do steric and electronic effects of the iodo and fluoro substituents influence reaction mechanisms in further derivatization?
- Methodological Answer:
- Steric Effects: The bulky iodo group at position 5 may hinder nucleophilic aromatic substitution (SNAr) but could facilitate oxidative coupling reactions .
- Electronic Effects: The electron-withdrawing fluoro group at position 3 activates the phenyl ring for electrophilic substitution at adjacent positions, while the iodine’s polarizability enhances reactivity in cross-coupling reactions .
- Experimental Validation: Computational DFT studies to map electron density and compare with experimental reaction outcomes (e.g., regioselectivity in Suzuki-Miyaura couplings) .
Q. What strategies can resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., replacing iodine with bromine or methyl groups) and correlate changes with bioactivity .
- Pharmacokinetic Profiling: Assess solubility, metabolic stability, and membrane permeability via assays like Caco-2 or liver microsome studies to rule out confounding factors .
- Target Engagement Studies: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity to proposed biological targets .
Q. How can crystallographic data inform the design of co-crystals or salts to improve physicochemical properties?
- Methodological Answer:
- Crystal Packing Analysis: Identify hydrogen-bonding motifs (e.g., acetamide’s NH and carbonyl groups) to select co-formers (e.g., carboxylic acids) .
- Salt Formation: Screen with pharmaceutically relevant counterions (e.g., HCl or sodium salts) to enhance solubility without altering bioactivity .
- Stability Testing: Use PXRD and DSC to monitor phase transitions and ensure co-crystal stability under storage conditions .
Q. What computational tools are recommended for predicting metabolic pathways and toxicity profiles?
- Methodological Answer:
- ADMET Prediction: Software like SwissADME or ADMETlab to estimate absorption, CYP450 interactions, and hERG inhibition risks .
- Metabolic Site Prediction: Machine learning models (e.g., MetaSite) to identify likely sites of oxidation or glucuronidation, guided by the compound’s halogenation pattern .
- Toxicophore Mapping: Tools like DEREK or ProTox-II to flag structural alerts (e.g., potential genotoxicity from iodoarenes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
